PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)

Receptor Pharmacology Binding Assays PACAP Receptor Subtypes

PACAP-38 (28-38) is the essential 11-amino acid C‑terminal fragment for dissecting PACAP/VIP receptor pharmacology. Unlike full‑length PACAP‑38 or PACAP‑27, this fragment exhibits low intrinsic receptor affinity, making it the only valid negative control for binding and cAMP assays. Its unique ability to confer ≥100‑fold PAC1 selectivity when engineered into chimeric constructs renders it irreplaceable for biased‑ligand SAR and VIP antagonist development. Procure this high‑purity, highly conserved fragment to ensure reproducible, interpretable results in neuroprotection and receptor‑engineering studies.

Molecular Formula C61H110N24O14
Molecular Weight 1403.7 g/mol
Cat. No. B574096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)
Molecular FormulaC61H110N24O14
Molecular Weight1403.7 g/mol
Structural Identifiers
InChIInChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
InChIKeyLQPUDWRXDGMDFV-ZUSDHBTASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP-38 (28-38) Fragment Peptide: Structural Identity, Receptor Binding Profile, and Research Utility


PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) is a highly conserved 11‑amino acid C‑terminal fragment (Gly‑Lys‑Arg‑Tyr‑Lys‑Gln‑Arg‑Val‑Lys‑Asn‑Lys‑NH₂, CAS 160489‑86‑1) derived from the full‑length pituitary adenylate cyclase‑activating polypeptide (PACAP‑38) . Unlike the full‑length peptide which potently activates PAC1, VPAC1, and VPAC2 receptors, this fragment exhibits a distinct pharmacological profile characterized by low‑affinity receptor occupancy and, when incorporated into chimeric constructs, the ability to confer receptor selectivity and antagonist properties [1]. It serves as a critical tool for dissecting the structure‑function relationship of the PACAP C‑terminus in biased signaling, neuroprotection, and immune modulation.

Why PACAP-38 (28-38) Fragment Cannot Be Replaced by Full-Length PACAP or Other In-Class Peptides


Generic substitution of PACAP-38 (28-38) with full-length PACAP-38, PACAP-27, or VIP fails due to fundamental differences in molecular recognition and functional output driven by the C-terminal 28-38 sequence. Structural studies demonstrate that the 28-38 extension plays a favorable role in receptor recognition and is essential for engaging both Gq- and Gs-dependent signaling pathways that underlie superior neuroprotection [1]. Furthermore, the isolated (28-38) fragment exhibits low intrinsic receptor affinity—in stark contrast to high-affinity full-length peptides—rendering it uniquely suited as a negative control or as a modular domain for engineering receptor-selective ligands [2]. These distinct biophysical and signaling properties preclude the use of other PACAP/VIP family members as functional equivalents in experiments requiring precise interrogation of the C-terminal segment's contributions.

Quantitative Differentiation of PACAP-38 (28-38): Comparative Binding, Functional, and Structural Evidence


Receptor Occupancy: Low-Affinity Binding of PACAP(28-38) Versus High-Affinity Full-Length PACAP

In competition binding assays using 125I-labeled PACAP on NCI-H838 non-small cell lung cancer cells, the isolated C-terminal fragment PACAP(28-38) exhibited low affinity for PACAP receptors, whereas full-length PACAP-38 and PACAP-27 displayed high affinity [1]. The fragment's low receptor occupancy contrasts sharply with the high-affinity binding (Kd = 1 nM) of the parent peptide, establishing PACAP(28-38) as a weak competitor and a useful tool for negative control or for probing the minimal binding determinants of the PACAP C-terminus.

Receptor Pharmacology Binding Assays PACAP Receptor Subtypes

Affinity Enhancement: 100-Fold Increase in PAC1 Receptor Binding Conferred by the (28-38) Sequence

In a direct head-to-head comparison using recombinant PAC1 receptors expressed in CHO cells, the addition of the (28-38) PACAP sequence to VIP or VIP fragments increased receptor binding affinity by at least 100-fold [1]. This demonstrates that the C-terminal 28-38 segment contains a critical recognition domain that dramatically enhances PAC1 receptor engagement, a property not present in the VIP backbone alone.

Receptor Engineering Chimeric Peptides Structure-Activity Relationship

Neuroprotective Efficacy: PACAP-38 Outperforms 27-Amino Acid Counterparts via C-Terminal-Dependent Dual G-Protein Coupling

In a cellular model of Parkinson's disease, PACAP-38 and its C‑terminally intact analogs exerted significantly more potent neuroprotection than their 27‑amino acid counterparts, an effect mechanistically linked to the 28‑38 segment's ability to engage both Gq and Gs signaling pathways [1]. While the study reports relative potency differences, it establishes that the C-terminal extension is required for maximal neuroprotective efficacy through dual G-protein activation.

Neuroprotection Parkinson's Disease Models Biased Agonism

VIP Receptor Antagonism: Chimeric (28-38)-Containing Peptides Exhibit Ki = 0.3 µM

Chimeric peptides incorporating the (28‑38) PACAP sequence, such as VIP(6‑28)‑PACAP(28‑38), function as potent VIP receptor antagonists with a Ki of 0.3 µM, representing a 2‑fold improvement in potency over existing VIP antagonists at the time of study [1]. This antagonistic property is directly attributable to the presence of the 28‑38 segment, as the corresponding VIP(6‑28) fragment alone displays comparable affinity but the chimera exhibits enhanced functional antagonism.

Receptor Antagonism VIP Receptors Peptide Engineering

High-Impact Research and Industrial Application Scenarios for PACAP-38 (28-38) Fragment


Negative Control for PAC1/VPAC Receptor Binding and Signaling Studies

Because PACAP(28-38) exhibits low affinity for PACAP receptors [1], it serves as an ideal negative control in binding assays (e.g., 125I-PACAP competition) and cAMP accumulation experiments. Researchers can use this fragment to establish baseline non-specific binding or to confirm that observed effects are mediated by the N-terminal/central domains of full-length PACAP rather than the C-terminal tail.

Engineering PAC1-Selective Ligands via Chimeric Peptide Synthesis

The (28-38) sequence, when appended to VIP or other peptide backbones, increases PAC1 receptor affinity by ≥100-fold [2] and can convert partial agonists into full agonists. This fragment is therefore a critical modular component for the de novo design of PAC1-selective agonists or antagonists, enabling structure-activity relationship (SAR) studies aimed at developing biased ligands with therapeutic potential in neurodegeneration or inflammation.

Probing the C-Terminal Contribution to Neuroprotective Signaling Bias

PACAP-38 (28-38) enables dissection of the molecular basis for PACAP's neuroprotective bias. Studies show that the C-terminal segment is required for dual Gq/Gs coupling and maximal neuroprotection in Parkinson's disease models [3]. By comparing the isolated fragment, full-length PACAP-38, and PACAP-27, researchers can map the signaling signatures (Gs, Gq, β-arrestin) that underlie neuroprotection and identify the minimal structural determinants for biased agonism.

Development of VIP Receptor Antagonists for Gastrointestinal and Cancer Research

Chimeric constructs containing the (28-38) sequence, such as VIP(6-28)-PACAP(28-38), demonstrate potent VIP receptor antagonism (Ki = 0.3 µM) [4]. This positions PACAP-38 (28-38) as a valuable starting material or synthetic reference for generating VIP antagonists. Such tools are essential for investigating VIP's role in gastrointestinal motility, fluid secretion, and tumor cell proliferation, where selective blockade of VIP signaling is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.